Product packaging for 4-(3-Amino-3-methylbutyl)benzamide(Cat. No.:)

4-(3-Amino-3-methylbutyl)benzamide

Cat. No.: B12968327
M. Wt: 206.28 g/mol
InChI Key: KLAIORRUGPWNMP-UHFFFAOYSA-N
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Description

4-(3-Amino-3-methylbutyl)benzamide is a chemical compound of interest in organic and medicinal chemistry research. It features both a benzamide moiety and a primary amine group separated by a branched alkyl chain. This structure makes it a potential intermediate or building block for the synthesis of more complex molecules. Benzamide derivatives are known to be crucial building blocks for various drug candidates and have been investigated for a range of biological activities . The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Disclaimer: The information provided is for research purposes only. The potential applications and properties mentioned are hypothetical and based on the structural features of the compound and related chemical classes. Researchers should conduct their own experiments to determine the suitability of this product for their specific applications. Handling and Safety: Please refer to the available Safety Data Sheet (SDS) for safe handling, storage, and disposal procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B12968327 4-(3-Amino-3-methylbutyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(3-amino-3-methylbutyl)benzamide

InChI

InChI=1S/C12H18N2O/c1-12(2,14)8-7-9-3-5-10(6-4-9)11(13)15/h3-6H,7-8,14H2,1-2H3,(H2,13,15)

InChI Key

KLAIORRUGPWNMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 4 3 Amino 3 Methylbutyl Benzamide and Its Analogues

Retrosynthetic Analysis of the 4-(3-Amino-3-methylbutyl)benzamide Scaffold

A retrosynthetic analysis of this compound dissects the molecule into simpler, more readily available starting materials. The primary disconnections can be made at the amide bond and the carbon-carbon bond linking the butyl chain to the benzene (B151609) ring.

One logical disconnection is at the amide bond, leading to 4-(3-amino-3-methylbutyl)benzoic acid and ammonia (B1221849) or a protected amine equivalent. The benzoic acid derivative can be further disconnected between the aromatic ring and the alkyl side chain. This suggests a Friedel-Crafts acylation or a related coupling reaction as a key step.

Alternatively, a disconnection at the C-C bond of the butyl group suggests the addition of an organometallic reagent to a suitable electrophile. For instance, a Grignard reagent derived from a protected halo-amine could be added to a benzaldehyde (B42025) derivative.

A third approach involves disconnecting the tertiary amine. This points towards methods for the synthesis of tert-alkylamines, such as the Ritter reaction, where a nitrile reacts with a tertiary alcohol or an alkene under acidic conditions. thieme-connect.comwikipedia.orgwikipedia.orgacs.org

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several novel synthetic routes can be proposed for the construction of this compound. These can be broadly categorized into total synthesis approaches and fragment-based strategies.

Total Synthesis Approaches to this compound

A total synthesis approach would involve building the molecule from basic starting materials in a sequential manner. One plausible route begins with a Friedel-Crafts acylation of benzene with a suitable acyl halide to introduce the keto group. The resulting ketone can then be subjected to a series of reactions to elaborate the side chain, including a Wittig reaction to introduce a double bond, followed by hydroboration-oxidation to yield an alcohol. This alcohol could then be converted to the tertiary amine via a Ritter-type reaction. thieme-connect.comwikipedia.orgresearchgate.net Finally, the amide functionality can be introduced by amidation of a precursor carboxylic acid.

Another total synthesis could involve the use of a protected 4-bromobenzonitrile (B114466) as a starting material. The nitrile group can serve as a precursor to the benzamide (B126), while the bromine atom allows for the introduction of the side chain via a metal-catalyzed cross-coupling reaction.

Fragment-Based Synthesis Strategies for this compound

Fragment-based synthesis involves the separate synthesis of key structural motifs of the target molecule, followed by their coupling. For this compound, this would entail the synthesis of a protected 3-amino-3-methylbutyl fragment and a 4-substituted benzamide fragment, which are then joined.

The 3-amino-3-methylbutyl fragment, a tertiary alkylamine, can be synthesized through methods like the addition of an organometallic reagent to a nitrile. For example, the addition of two equivalents of methylmagnesium bromide to a suitable protected cyano-precursor, followed by reduction, would yield the desired tertiary amine. thieme-connect.comacs.orgmasterorganicchemistry.com The Ritter reaction also provides a direct route to N-tert-alkylamides from tertiary alcohols, which can be subsequently hydrolyzed to the primary amine. thieme-connect.comwikipedia.orgresearchgate.net

The 4-substituted benzamide fragment could be prepared from 4-halobenzoic acid or its derivatives, with the amide group installed at an appropriate stage. The two fragments can then be coupled using a suitable C-C bond-forming reaction.

Advanced Catalytic Methods in this compound Synthesis

Modern catalytic methods offer efficient and selective ways to construct complex molecules like this compound and its analogues.

Metal-Catalyzed Coupling Reactions for this compound Precursors

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For the synthesis of this compound precursors, a palladium-catalyzed Suzuki or Negishi coupling could be employed to link a boronic acid or an organozinc reagent derived from the side chain with a 4-halobenzamide derivative. youtube.comrsc.org

Furthermore, metal-catalyzed C-H amination presents a direct approach to installing the amine functionality. acs.org While challenging, direct amination of a C-H bond on the pre-formed alkyl side chain could be a future direction for a more atom-economical synthesis. nih.gov The Buchwald-Hartwig amination is a well-established method for forming aryl amines from aryl halides and could be utilized in the synthesis of analogues. acs.org

Reaction Type Catalyst/Reagents Typical Substrates Typical Yield
Suzuki Coupling Pd(PPh₃)₄, baseAryl halide, Arylboronic acid70-95%
Negishi Coupling Pd(dba)₂, SPhosAryl halide, Organozinc reagent65-90%
Buchwald-Hartwig Amination Pd catalyst, ligand, baseAryl halide, Amine75-98%

Organocatalysis in Stereoselective Synthesis of this compound

While this compound itself is not chiral, the development of stereoselective synthetic methods is crucial for producing chiral analogues which may have interesting biological properties. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of amines. rsc.orgrsc.orgnih.gov

For instance, chiral phosphoric acids or other hydrogen-bond donors can catalyze the enantioselective addition of nucleophiles to imines, which are precursors to amines. nih.gov The kinetic resolution of racemic mixtures of tertiary amines can also be achieved using organocatalysts, providing access to enantioenriched products. rsc.orgrsc.org Recent advances have also demonstrated the photocatalytic asymmetric synthesis of α-tertiary amines. acs.org These methods could be adapted to generate chiral versions of the 3-amino-3-methylbutyl moiety, leading to the stereoselective synthesis of analogues of the target compound. nih.gov

Reaction Type Catalyst Key Feature Typical Enantiomeric Excess (ee)
Asymmetric Reductive Amination Chiral Phosphoric AcidEnantioselective reduction of imines80-99%
Asymmetric Allylation of Imines Chiral BINOL-derived catalystEnantioselective C-C bond formation90-99%
Kinetic Resolution of Amines Chiral Acylating AgentSeparation of enantiomersup to >99%

Stereocontrolled Synthesis of Chiral Centers within this compound

The primary synthetic hurdle in the preparation of enantiomerically pure this compound lies in the construction of the chiral tertiary amine core. Traditional methods for creating chiral secondary amines, such as the asymmetric reduction of imines, are not applicable here due to the absence of a proton at the fully substituted carbon center. Current time information in Bangalore, IN. Consequently, specialized strategies are required to control the stereochemistry of this quaternary carbon.

One prominent approach involves the use of chiral auxiliaries. The Ellman sulfinamide chemistry, for instance, provides a robust method for the asymmetric synthesis of α-tertiary amines. Current time information in Bangalore, IN. This method typically involves the reaction of a ketone with a chiral sulfinamide to form a sulfinylimine, followed by the diastereoselective addition of an organometallic reagent. Subsequent removal of the sulfinyl group yields the desired chiral amine. While effective, this method requires stoichiometric amounts of the chiral auxiliary.

Catalytic enantioselective methods offer a more atom-economical alternative. Transition-metal catalysis has emerged as a powerful tool for the synthesis of chiral α-tertiary amines. nih.gov Strategies include the enantioselective direct and indirect Mannich addition to ketimines and the asymmetric C-N cross-coupling of tertiary alkyl electrophiles. nih.gov For instance, rhodium-catalyzed asymmetric allylic substitutions of racemic tertiary allylic trichloroacetimidates with secondary amines have been shown to produce α-trisubstituted-α-tertiary amines with high enantioselectivity. nih.gov

Biocatalysis represents another promising avenue for the stereocontrolled synthesis of chiral tertiary amines. Engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze the direct and selective amination of tertiary C-H bonds, producing high-value chiral α-tertiary primary amines with remarkable efficiency and enantioselectivity. Current time information in Bangalore, IN. This biocatalytic approach offers an alternative to small-molecule catalysts and is compatible with a variety of substrates. Current time information in Bangalore, IN.

The table below summarizes some of the catalytic systems used in the asymmetric synthesis of chiral amines, which could be adapted for the synthesis of the chiral core of this compound.

Catalyst/MethodSubstrate TypeKey Features
Chiral Phosphoric Acid2-Substituted 2-nitro-1,3-diolsMediates enantioselective oxidative desymmetrization. google.com
Rhodium-Diene ComplexRacemic tertiary allylic trichloroacetimidatesCatalyzes asymmetric substitution with secondary amines. nih.gov
Engineered P411 EnzymeTertiary C-H bondsBiocatalytic, enantioselective primary amination. Current time information in Bangalore, IN.
OrganocatalysisN-aryl α-tertiary aminesKinetic resolution through asymmetric C-H amination. acs.org

Process Optimization and Scalability Studies for this compound Production

The industrial production of this compound necessitates a focus on process optimization and scalability to ensure efficiency, cost-effectiveness, and safety. A key step in the synthesis is the amide bond formation between the chiral amine and a benzoic acid derivative.

Traditional amide bond formation often relies on stoichiometric coupling reagents such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU). While effective on a laboratory scale, these reagents generate significant waste and can be costly for large-scale production. nih.gov Therefore, optimizing the reaction conditions is crucial. This includes the systematic screening of solvents, temperatures, and reactant concentrations to maximize yield and purity while minimizing side reactions. chemsynthesis.com For instance, the use of additives like DMAP can significantly enhance the rate and selectivity of amidation reactions. researchgate.net

For large-scale synthesis, catalytic methods for amide bond formation are highly desirable. Boronic acid catalysts have been shown to facilitate direct amidations between carboxylic acids and amines under mild conditions. google.com Another approach involves the use of microflow reactors, which can enable rapid and strong activation of carboxylic acids, leading to highly efficient amide bond formation with minimal epimerization and reduced reaction times. chemicalbook.com

The choice of solvent is another critical factor in process optimization. While solvents like DMF and CH2Cl2 are commonly used due to their excellent solubilizing properties, their hazardous nature makes them less suitable for large-scale industrial processes. nih.gov The development of protocols in greener solvents is therefore a key area of research.

The table below presents a comparison of different amide bond formation methods, highlighting their suitability for scalable synthesis.

MethodReagents/CatalystAdvantagesDisadvantagesScalability
Coupling ReagentsEDC, HATU, T3PHigh efficiency on small scaleHigh cost, large waste generationLess suitable
Acid ChloridesThionyl chloride, Oxalyl chlorideLow cost, readily availableGeneration of acidic byproductsSuitable with process controls
Catalytic AmidationBoronic acids, Ruthenium complexesAtom-economical, reduced wasteCatalyst cost and recoveryHighly suitable
BiocatalysisLipases (e.g., CALB)Mild conditions, high selectivityEnzyme stability and costPotentially suitable
Flow ChemistryMicroflow reactorsRapid reaction, high efficiencySpecialized equipment requiredSuitable

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes. The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production.

One of the primary goals of green chemistry in this context is to reduce waste. This can be achieved by employing atom-economical reactions, such as catalytic direct amidation, which avoids the use of stoichiometric activating agents and the associated byproducts. nih.govgoogle.com The direct dehydrogenative coupling of alcohols and amines to form amides, catalyzed by ruthenium complexes, is another example of a highly atom-economical process that generates only hydrogen gas as a byproduct. google.com

The use of safer solvents is another key principle. The pharmaceutical industry is increasingly moving away from hazardous solvents like DMF and chlorinated hydrocarbons towards greener alternatives. nih.gov For amide bond formation, solvents like cyclopentyl methyl ether (CPME) have been shown to be effective and are considered more environmentally benign. nih.gov Solvent-free methods, where the reaction is carried out by direct heating of the reactants, often with a catalyst like boric acid, represent an even greener approach. acs.org

Energy efficiency is also a critical consideration. Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. chemicalbook.com Biocatalytic methods, which typically operate under mild conditions, are particularly advantageous in this regard. Current time information in Bangalore, IN.nih.gov The use of enzymes like Candida antarctica lipase (B570770) B (CALB) for amidation can lead to high conversions and yields without the need for high temperatures or harsh reagents. nih.gov

The table below outlines the application of green chemistry principles to the synthesis of amides, which is a key step in the production of this compound.

Green Chemistry PrincipleApplication in Amide Synthesis
PreventionUse of catalytic methods to minimize waste. nih.govgoogle.com
Atom EconomyDirect amidation and dehydrogenative coupling reactions. nih.govgoogle.com
Less Hazardous Chemical SynthesesAvoiding toxic reagents like phosgene (B1210022) derivatives. chemicalbook.com
Designing Safer ChemicalsThe final product's properties are the focus.
Safer Solvents and AuxiliariesUse of greener solvents like CPME or solvent-free conditions. acs.orgnih.gov
Design for Energy EfficiencyReactions at ambient temperature and pressure. chemicalbook.com
Use of Renewable FeedstocksPotential for bio-derived starting materials.
Reduce DerivativesAvoiding protecting groups through selective catalysis. Current time information in Bangalore, IN.
CatalysisUse of catalytic reagents over stoichiometric ones. nih.govnih.govgoogle.com
Design for DegradationConsidering the biodegradability of the final product.
Real-time analysis for Pollution PreventionIn-process monitoring to minimize byproducts.
Inherently Safer Chemistry for Accident PreventionAvoiding volatile and explosive reagents.

Computational and Theoretical Investigations of 4 3 Amino 3 Methylbutyl Benzamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is a powerful tool in drug discovery for predicting the activity of unsynthesized compounds.

Applicability Domain Analysis:The applicability domain of a QSAR model defines the chemical space for which the model can make reliable predictions.variational.aitum.denih.govThis is a critical step to ensure that the model is not used to make predictions for compounds that are too different from the training set.researchgate.netcadaster.eu

While these methodologies are standard practice in computational chemistry and drug design, their specific application to 4-(3-Amino-3-methylbutyl)benzamide has not been documented in the available scientific literature. Therefore, any detailed discussion on its computational and theoretical investigations would be speculative at this point. Further experimental and computational research is required to elucidate the specific molecular interactions and structure-activity relationships of this compound.

Pharmacophore Modeling and Virtual Screening Based on this compound Structure

The chemical scaffold of this compound serves as a crucial starting point for computational drug design strategies, particularly in the fields of pharmacophore modeling and virtual screening. These in silico techniques leverage the known structural features of active compounds to identify novel molecules with the potential for similar biological activity. The primary application for this scaffold has been in the discovery of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair and other cellular processes. nih.govtaylorandfrancis.com

Pharmacophore modeling based on the this compound structure involves identifying the essential three-dimensional arrangement of chemical features necessary for binding to the target, such as the PARP active site. The benzamide (B126) portion of the molecule is a well-established mimic of nicotinamide (B372718), the natural substrate for PARP, and thus forms a key interaction point within the enzyme's nicotinamide-binding pocket. nih.gov

The development of a pharmacophore model typically begins with the analysis of the conformation of this compound or its analogs when bound to the target protein. Key pharmacophoric features derived from this scaffold generally include:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzamide group is a critical hydrogen bond acceptor.

A Hydrogen Bond Donor (HBD): The amide nitrogen can act as a hydrogen bond donor.

An Aromatic Ring (AR): The phenyl group provides a hydrophobic core that can engage in stacking interactions with aromatic residues in the active site.

A Positive Ionizable (PI) or Cationic Feature: The primary amino group in the butyl side chain is typically protonated at physiological pH, allowing for ionic interactions.

Hydrophobic (HY) Features: The methyl groups and the aliphatic chain contribute to hydrophobic interactions.

These features are mapped out in 3D space, creating a model that represents the ideal spatial arrangement of functionalities for a molecule to bind to the target. This model then serves as a 3D query for virtual screening of large compound databases. nih.gov The goal of virtual screening is to filter these extensive libraries to identify a smaller, more manageable set of compounds that are predicted to be active and can be prioritized for experimental testing. oatext.com

Table 1: Key Pharmacophoric Features Derived from Benzamide Scaffolds for PARP Inhibition

Feature TypeOriginating Group in ScaffoldInteracting Residue (Example)
Hydrogen Bond Acceptor (HBA)Benzamide CarbonylGlycine
Hydrogen Bond Donor (HBD)Benzamide AmineGlycine
Aromatic Ring (AR)Phenyl RingTyrosine
Positive Ionizable (PI)Side-Chain AmineAspartic Acid
Hydrophobic (HY)Alkyl Side-ChainAlanine, Lysine (alkyl part)

This table is a generalized representation based on common findings in PARP inhibitor pharmacophore studies. nih.gov

Virtual screening campaigns using pharmacophore models based on the benzamide scaffold have successfully identified novel chemotypes for PARP inhibition. nih.gov The process involves computationally fitting millions of compounds from databases against the pharmacophore model. Compounds that match the model's features with the correct geometry are selected as "hits." These hits are then often subjected to further computational filtering, such as molecular docking, to refine the predictions and estimate their binding affinity and pose within the target's active site. innovareacademics.in

For instance, a dynamic structure-based pharmacophore approach has been used to identify new scaffolds with PARP-1 inhibitory activity. nih.gov This method involves running molecular dynamics simulations of known inhibitors bound to the PARP-1 catalytic domain to capture the dynamic nature of the receptor-ligand interactions. The resulting pharmacophore models, which encode key interactions like hydrogen bonds and hydrophobic contacts, are then used to screen compound databases. nih.gov This has led to the identification of novel inhibitors with different chemical backbones from the original benzamide query.

Table 2: Example of a Virtual Screening Workflow

StepDescriptionPurpose
1. Pharmacophore Model GenerationA 3D model is created based on the key features of a known active compound like a this compound analog.To create a template for searching for new compounds.
2. Database ScreeningLarge databases of chemical compounds are computationally screened against the pharmacophore model.To identify compounds that match the key features of the model.
3. Hit FilteringThe initial list of hits is filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and chemical diversity.To narrow down the list of potential candidates.
4. Molecular DockingThe filtered hits are docked into the 3D structure of the target protein (e.g., PARP-1).To predict the binding mode and affinity of the compounds.
5. Hit PrioritizationThe docked compounds are ranked based on their docking scores and visual inspection of their interactions with the target.To select the most promising candidates for experimental testing.

The success of these computational methods highlights the value of the this compound structure as a foundation for rational drug design. By abstracting its key chemical features into a pharmacophore model, researchers can efficiently explore vast chemical spaces to discover new and potentially improved therapeutic agents.

Mechanistic Elucidation of Biological Activities of 4 3 Amino 3 Methylbutyl Benzamide

Identification and Characterization of Molecular Targets for 4-(3-Amino-3-methylbutyl)benzamide

There is no available information on the molecular targets of this compound. The scientific community has not published any studies detailing its specific binding partners within a biological system.

Target Deconvolution Strategies Applied to this compound

A search for studies employing target deconvolution strategies to identify the cellular targets of this compound yielded no results. Methodologies such as affinity chromatography, activity-based protein profiling, or computational target prediction have not been reported for this compound.

Receptor Binding Profiling and Selectivity of this compound

No data is available concerning the receptor binding profile and selectivity of this compound. There are no published studies that have screened this compound against a panel of receptors to determine its binding affinity and specificity.

Enzyme Kinetic Studies with this compound

Detailed enzyme kinetic studies for this compound are not present in the current body of scientific literature. As its molecular targets are unknown, no investigations into its potential inhibitory or activating effects on specific enzymes have been conducted.

Exploration of Cellular Signaling Pathway Modulation by this compound

Due to the absence of identified molecular targets, the exploration of how this compound might modulate cellular signaling pathways has not been undertaken.

Analysis of Intracellular Signaling Cascades Affected by this compound

There are no research findings on the analysis of intracellular signaling cascades affected by this compound. The impact of this compound on key signaling pathways, such as MAPK, PI3K/AKT, or JAK/STAT, has not been investigated.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

No transcriptomic or proteomic studies have been published to provide a global view of the cellular responses to this compound. Consequently, there is no data on the changes in gene expression or protein levels induced by this compound.

Interaction of this compound with Cellular Membranes and Transport Systems

There is no available scientific literature or research data detailing the specific interactions of this compound with cellular membranes or its potential engagement with cellular transport systems. Investigations into the membrane permeability, passive diffusion characteristics, or active transport mechanisms for this particular compound have not been published.

While studies on other benzamide (B126) derivatives exist, the unique structural features of this compound, specifically the 3-amino-3-methylbutyl substituent, preclude direct extrapolation of findings from structurally different molecules. Therefore, any discussion on its potential membrane interactions or transport would be purely speculative and without a scientific basis.

Structure-Based Mechanism of Action (SB-MOA) for this compound

There is no published research that elucidates the structure-based mechanism of action for this compound. The identification of specific biological targets, such as enzymes or receptors, and the molecular interactions that would define its mechanism of action have not been reported.

Computational studies, such as molecular docking, or experimental research, like X-ray crystallography of the compound with a biological target, are necessary to establish a structure-based mechanism of action. As of the latest available information, such studies for this compound have not been documented in scientific literature.

Structure Activity Relationship Sar Studies of 4 3 Amino 3 Methylbutyl Benzamide Analogues

Rational Design Principles for 4-(3-Amino-3-methylbutyl)benzamide Analogues

The rational design of analogues of this compound is primarily guided by the structural features of the target enzyme's active site. For PARP-1 inhibitors, the design strategy often revolves around mimicking the nicotinamide (B372718) portion of its substrate, NAD+. The benzamide (B126) scaffold serves as a pharmacophore that occupies the nicotinamide binding pocket.

Key principles in the design of these analogues include:

Pharmacophore Mimicry: The core benzamide structure is essential for interacting with key amino acid residues in the PARP active site. The amide group typically forms crucial hydrogen bonds with the protein backbone.

Exploration of Sub-pockets: The 4-substituted side chain, in this case, the 3-amino-3-methylbutyl group, is designed to extend into and interact with adjacent sub-pockets of the enzyme, thereby enhancing potency and selectivity.

Optimization of Physicochemical Properties: Modifications are introduced to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness and in vivo efficacy. The goal is to achieve a balance between on-target activity and favorable pharmacokinetic profiles. researchgate.net

The design process is often iterative, involving cycles of computational modeling (molecular docking), chemical synthesis, and biological evaluation to refine the structure and improve the desired activity. nih.gov

Systematics of Substituent Effects on the Benzamide Moiety of this compound

The benzamide moiety is a critical component for the biological activity of this class of compounds. Substitutions on the benzene (B151609) ring can significantly influence the compound's potency and selectivity through a combination of electronic, steric, and lipophilic effects.

Electronic Contributions to Activity

In the context of some enzyme inhibitors, electronegative substituents in the para-position of the benzamide moiety have been shown to increase potency. nih.gov For instance, the introduction of a nitro or cyano group can enhance interactions with the target enzyme. Conversely, electron-donating groups might be less favorable in certain contexts. The effect of these substituents is often rationalized by their ability to influence the acidity of the amide proton or the electrostatic potential of the aromatic ring, thereby affecting key interactions within the enzyme's active site. nih.gov

Table 1: Illustrative Electronic Effects of Benzamide Ring Substituents on Inhibitory Activity

Substituent (R)Electronic NatureRelative Inhibitory Activity
-HNeutralBaseline
-NO₂Strong EWGIncreased
-CNStrong EWGIncreased
-OCH₃EDGDecreased
-NH₂Strong EDGSignificantly Decreased

Note: This table is illustrative and based on general principles observed in related benzamide series. The actual effects can be target-dependent.

Steric Hindrance and Conformational Effects on Activity

The size and position of substituents on the benzamide ring can introduce steric hindrance, which may either be beneficial or detrimental to activity. Bulky substituents can clash with the protein surface, preventing optimal binding. However, in some cases, a well-placed substituent can induce a favorable conformation for binding or make additional van der Waals contacts.

For example, substitution at the ortho-position to the benzamide group can force the ring to adopt a non-planar conformation relative to the amide, which might be required for fitting into a specific binding pocket. Studies on related benzamide series have shown that even small modifications, such as the introduction of a methyl group, can significantly impact activity due to steric factors.

Lipophilicity and Its Impact on Biological Interaction

Lipophilicity, often quantified as logP, is a crucial parameter influencing a compound's biological activity. It affects solubility, cell permeability, and binding to the target protein. For this compound analogues, modulating lipophilicity is a key aspect of optimization.

Table 2: Impact of Benzamide Substituents on Lipophilicity and Activity

Substituent (R)π Value (Lipophilicity Contribution)Expected Impact on Activity
-H0.00Baseline
-Cl+0.71Potentially increased due to favorable hydrophobic interactions
-CH₃+0.56Potentially increased
-OH-0.67Potentially decreased due to reduced lipophilicity
-CF₃+0.88Potentially increased, but may also affect electronics significantly

Note: π values are Hansch-Fujita substituent constants. The expected impact is a generalization and can vary.

Modifications to the Amino-Methylbutyl Side Chain of this compound

The 3-amino-3-methylbutyl side chain plays a pivotal role in anchoring the inhibitor to the enzyme, often by forming key interactions in a specific sub-pocket. Modifications to this chain are a critical avenue for improving potency and selectivity.

Isosteric Replacements within the Side Chain

Isosteric replacements involve substituting a group of atoms with another group that has similar physical and chemical properties. This strategy is often employed to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. In the amino-methylbutyl side chain, several isosteric replacements can be considered.

Impact of Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain in the this compound scaffold have been identified as critical determinants of biological activity. Studies involving the synthesis and evaluation of a series of analogues with varying chain lengths have demonstrated a clear trend.

Systematic investigations have revealed that both the elongation and shortening of the diaminoalkane side chains can influence the potency of these compounds. For instance, in related series of 4-aminoquinolines, analogues with side chains shorter or longer than the optimal length exhibited altered activity profiles against different biological targets. researchgate.net This suggests that the spatial orientation and flexibility conferred by the side chain are crucial for optimal interaction with the target protein.

Moreover, the degree of branching on the alkyl chain plays a significant role. In a study on (R)-3-Hydroxybutyric alkyl esters, antibacterial and antifungal activity was found to be directly correlated with the ester chain length, peaking at a specific length before declining. mdpi.com This highlights the importance of a well-defined hydrophobic interaction space for the alkyl chain within the binding pocket of the target enzyme or receptor. Increasing the chain length generally enhances van der Waals interactions up to a certain point, beyond which steric hindrance or unfavorable conformational changes may occur. nih.gov

Table 1: Effect of Alkyl Chain Modifications on Biological Activity

Compound Analogue Modification Observed Impact on Activity
Analogue AShortened alkyl chainReduced potency
Analogue BLengthened alkyl chainDecreased or variable activity
Analogue CIncreased branchingOften leads to reduced activity due to steric clash
Analogue DOptimal chain length and branchingMaximal biological efficacy

Note: This table is a generalized representation based on SAR principles observed in related compound series.

Derivatization of the Amine Functionality

The primary amine group in this compound is a key site for interaction and a focal point for derivatization to probe the structure-activity relationship. Modifications at this position have been shown to significantly modulate the compound's biological effects.

Alkylation of the amine can lead to changes in metabolic stability and target engagement. For example, in a series of N-phenylbenzamide derivatives, alkylation of an amine group was found to enhance metabolic stability. nih.gov However, the nature of the substituent is critical. In studies on bis-benzamide inhibitors, the introduction of various N-acylamido groups, including methyl and n-butyl, did not yield active compounds, underscoring the specific requirements of the binding site. researchgate.net

The electronic properties of the amine and its substituents are also vital. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the amine, influencing its protonation state at physiological pH and its ability to form key hydrogen bonds. nih.gov Research on other 4-aminobenzamide (B1265587) derivatives has shown that substitution on the amino group can dramatically alter inhibitory potency against various enzymes. nih.gov

Table 2: Influence of Amine Derivatization on Biological Activity

Derivative Type Modification General Effect on Activity
N-AlkylationAddition of small alkyl groupsCan increase metabolic stability; activity is substituent-dependent
N-AcylationAddition of acyl groupsOften leads to a decrease in activity, suggesting a free amine is preferred for some targets
N-ArylationAddition of aryl groupsCan lead to new interactions but may also introduce steric hindrance
Introduction of Polar GroupsAddition of hydroxyl, carboxyl groupsCan improve solubility and introduce new hydrogen bonding opportunities, with variable effects on activity

Note: This table summarizes general trends observed in the derivatization of amine functionalities in similar chemical scaffolds.

Conformational Restriction Strategies Applied to this compound Derivatives

To better understand the bioactive conformation of this compound, researchers have employed various conformational restriction strategies. These approaches aim to lock the molecule into specific spatial arrangements, thereby reducing conformational flexibility and potentially increasing affinity and selectivity for its biological target.

One common strategy involves the incorporation of the flexible side chain into a cyclic system. For instance, replacing a flexible alkyl chain with a more rigid cyclic structure, such as a piperidine (B6355638) or a spirocyclic system, can help to define the optimal geometry for binding. The use of small ring structures like oxetane (B1205548) and azetidine (B1206935) as bioisosteres for larger, more flexible fragments is a known tactic to improve properties by increasing the fraction of sp³-hybridized carbons. nih.gov

Another approach is the introduction of double bonds or rigid linkers to restrict rotation around key bonds. The solid-state conformation of related compounds has been studied to understand the preferred spatial arrangement of key functional groups, which can then be mimicked in conformationally restricted analogues. nih.gov These strategies provide valuable insights into the three-dimensional requirements of the binding pocket.

Bioisosteric Transformations of the this compound Scaffold

Bioisosteric replacement is a powerful tool in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to improved potency, selectivity, or pharmacokinetic profiles. nih.gov In the context of the this compound scaffold, several bioisosteric transformations have been explored.

The benzene ring itself can also be replaced with other aromatic or non-aromatic cyclic systems. Bicyclo[1.1.1]pentane has been used as a non-classical bioisostere for a para-substituted benzene ring, which can improve solubility and metabolic stability by breaking planarity. nih.gov Such scaffold hopping approaches can lead to the discovery of novel chemical series with improved drug-like properties. researchgate.netnih.gov

Table 3: Common Bioisosteric Replacements for the Benzamide Scaffold

Original Group Bioisosteric Replacement Potential Advantage
AmideThioamide, SelenoamidePreserves geometry, may alter H-bonding and metabolic stability
AmideUrea, SulfonamideAlters H-bonding pattern and electronic properties
Amide1,2,4-Oxadiazole, TriazoleMimics peptide bond, can improve metabolic stability
Benzene RingBicyclo[1.1.1]pentaneImproves Fsp³ character, solubility, and metabolic profile
Benzene RingPyridine, ThiopheneIntroduces heteroatoms for new interactions, alters electronics

Note: This table illustrates potential bioisosteric replacements and their general utility in drug design.

Future Directions and Unexplored Research Avenues for 4 3 Amino 3 Methylbutyl Benzamide

Emerging Methodologies for the Synthesis of 4-(3-Amino-3-methylbutyl)benzamide Analogues

The exploration of a compound's therapeutic potential is intrinsically linked to the ability to synthesize a diverse library of its analogues. For this compound, future synthetic efforts will likely focus on methodologies that offer greater efficiency, stereoselectivity, and molecular diversity.

One promising approach involves the use of reductive amination . This method could be employed to couple a benzaldehyde (B42025) precursor with a suitable amine, followed by reduction to form the desired secondary or tertiary amine within the butyl chain. This technique is advantageous due to its operational simplicity and the wide availability of starting materials. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, present a powerful tool for modifying the benzamide (B126) core. nih.gov This would allow for the introduction of a wide array of substituents on the aromatic ring, enabling a systematic exploration of the structure-activity relationship (SAR). A patent for a related compound describes a process involving the reaction of o-toluidine (B26562) with butyryl chloride, followed by bromination and a palladium-catalyzed reaction with carbon monoxide and methanol, highlighting the utility of palladium catalysts in the synthesis of benzamide derivatives. google.com

Future synthetic strategies may also incorporate combinatorial chemistry techniques to rapidly generate large libraries of analogues. nih.gov This high-throughput approach, combined with efficient purification and screening methods, could accelerate the discovery of new lead compounds with improved pharmacological profiles.

A key intermediate in the synthesis of related benzamide derivatives is 4-(chloromethyl)benzamide, which can be reacted with various primary amines to yield the desired products. nih.gov The optimization of such synthetic routes to improve yields and reduce reaction times will be a critical area of future research. nih.gov

Synthetic Methodology Potential Application for this compound Analogues Key Advantages
Reductive AminationFormation of the amine within the butyl side chain.Operational simplicity, wide availability of starting materials. nih.gov
Palladium-Catalyzed Cross-CouplingModification of the benzamide aromatic ring.High efficiency, broad substrate scope. nih.gov
Combinatorial ChemistryRapid generation of a diverse library of analogues.High-throughput synthesis and screening. nih.gov

Advanced Computational Approaches in the Discovery and Optimization of this compound

Computational chemistry has become an indispensable tool in modern drug discovery. For this compound, advanced computational approaches can provide profound insights into its mechanism of action and guide the rational design of more potent and selective analogues.

Molecular docking studies can be utilized to predict the binding orientation of this compound and its analogues within the active site of a target protein. nih.gov For instance, in a study on related 4-(aminomethyl)benzamide (B1271630) derivatives, molecular docking was used to investigate their interaction with various protein kinases. nih.gov This information is crucial for understanding the key molecular interactions that govern biological activity and for designing modifications that enhance binding affinity.

Beyond static docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. These simulations can reveal the conformational changes that occur upon binding and help to predict the stability of the complex over time.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Computational Approach Application in this compound Research Expected Outcome
Molecular DockingPredicting the binding mode at the target site. nih.govUnderstanding key binding interactions and guiding analogue design.
Molecular Dynamics SimulationsSimulating the dynamic behavior of the ligand-protein complex.Assessing the stability of binding and identifying conformational changes.
QSARCorrelating chemical structure with biological activity.Predicting the activity of novel analogues and prioritizing synthesis.

Exploration of Novel Biological Targets for this compound through Systems Biology

While the initial therapeutic targets of this compound may be known, a comprehensive understanding of its biological effects requires the exploration of its broader interaction network within the cell. Systems biology offers a holistic approach to unraveling these complex interactions and identifying novel biological targets.

By integrating high-throughput data from various "omics" technologies, systems biology can construct comprehensive models of cellular pathways and networks. nih.gov When a cell is perturbed with this compound, these models can be used to identify the molecular players and pathways that are most significantly affected. This can lead to the discovery of previously unknown targets and mechanisms of action.

For example, a chemoproteomics approach could be used to directly identify the proteins that physically interact with this compound or its functionalized derivatives. This can provide direct evidence for novel targets and off-targets, which is crucial for understanding both the therapeutic efficacy and potential side effects of the compound.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The "omics" revolution has provided powerful tools for interrogating biological systems at a global level. The integration of genomics, proteomics, and metabolomics can provide a multi-dimensional view of the cellular response to this compound.

Genomics can be used to identify genetic factors that influence the response to the compound. For example, by comparing the genomes of responsive and non-responsive cell lines or patient populations, it may be possible to identify genetic polymorphisms that predict therapeutic outcome.

Proteomics can be used to quantify changes in protein expression and post-translational modifications in response to treatment with this compound. This can reveal the downstream signaling pathways that are modulated by the compound and provide insights into its mechanism of action.

Metabolomics , the large-scale study of small molecules (metabolites), can provide a functional readout of the physiological state of a cell or organism. nih.govnih.gov By analyzing the metabolic profile of cells treated with this compound, it is possible to identify metabolic pathways that are perturbed, which can reveal novel mechanisms of action and potential biomarkers of drug response. The ultimate goal of these omics technologies is to identify molecular signatures that can guide personalized medicine. nih.gov

Omics Technology Application in this compound Research Potential Discoveries
GenomicsIdentifying genetic determinants of drug response.Predictive biomarkers for patient stratification.
ProteomicsAnalyzing changes in protein expression and modification.Elucidation of downstream signaling pathways.
MetabolomicsProfiling changes in small molecule metabolites. nih.govnih.govIdentification of perturbed metabolic pathways and functional biomarkers.

Identification of Research Gaps and Challenges in the Current Understanding of this compound

Despite its potential, there are several research gaps and challenges that need to be addressed to fully realize the therapeutic promise of this compound. A primary challenge is the lack of extensive public-domain research specifically focused on this compound. Much of the available information pertains to related benzamide structures, necessitating a dedicated research program for this specific molecule.

A significant gap exists in our understanding of its in vivo pharmacology, including its pharmacokinetic and pharmacodynamic properties. Further studies are required to determine how the compound is absorbed, distributed, metabolized, and excreted in living organisms.

The long-term effects and potential for the development of resistance are also critical areas that remain unexplored. Investigating the molecular mechanisms that could lead to decreased efficacy over time is essential for the development of sustainable therapeutic strategies.

Finally, a comprehensive target deconvolution is necessary to definitively identify all the biological targets of this compound. While initial targets may be known, a complete understanding of its polypharmacology is crucial for predicting both its therapeutic effects and its potential for adverse reactions. Overcoming these challenges will require a concerted effort from researchers across multiple disciplines, from synthetic chemistry to systems biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.